![molecular formula C7H6N2O5S B2987845 1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide CAS No. 2138217-17-9](/img/structure/B2987845.png)
1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide is a heterocyclic compound that features a unique fusion of pyrrole and oxazine rings. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide can be achieved through several synthetic routes. One notable method involves the oxa-Pictet–Spengler reaction, which is an intermolecular approach that forms carbon–carbon and carbon–oxygen bonds between a substituted 2-(1H-pyrrol-1-yl)ethanol and an aldehyde or ketone . p-Toluenesulfonic acid (pTSA) is often used as a catalyst to promote this reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and the use of efficient catalytic systems are likely employed to scale up the production of this compound .
化学反应分析
Types of Reactions
1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacologically active agent.
Biological Research: The compound’s ability to inhibit the production of reactive oxygen species makes it a valuable tool in studying oxidative stress and related cellular processes.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1,3-dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide involves its interaction with various molecular targets and pathways. The compound’s ability to inhibit reactive oxygen species production suggests that it may interact with enzymes and signaling pathways involved in oxidative stress responses . Further research is needed to elucidate the precise molecular targets and pathways affected by this compound.
相似化合物的比较
Similar Compounds
1,3-Dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c][1,4]oxazine-7-sulfonamide: This compound shares a similar core structure but differs in the substitution pattern.
Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These compounds have a similar pyrrolo-oxazine framework and exhibit comparable biological activities.
Uniqueness
1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide is unique due to its specific fusion of pyrrole and oxazine rings, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1,3-dioxo-4H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5S/c8-15(12,13)4-1-5-7(11)14-6(10)3-9(5)2-4/h1-2H,3H2,(H2,8,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZHPWAEXFGPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)C2=CC(=CN21)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2987763.png)
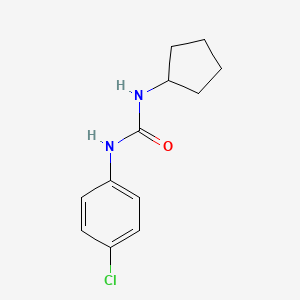
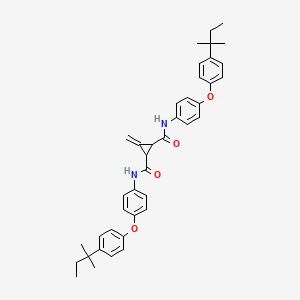
![3-(2-ethoxyethyl)-8-(2-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987767.png)
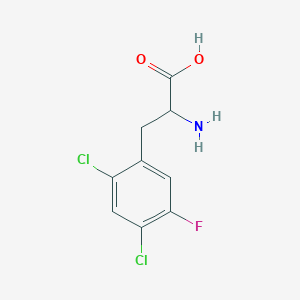
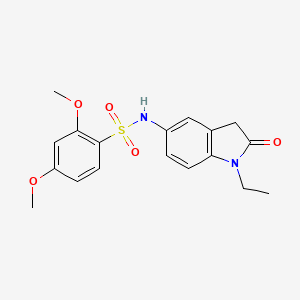
![5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2987773.png)
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2987775.png)
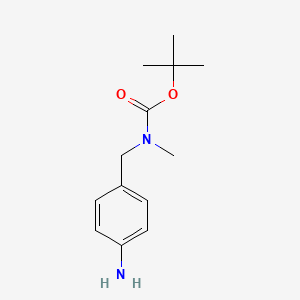
![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2987778.png)
![2-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2987779.png)
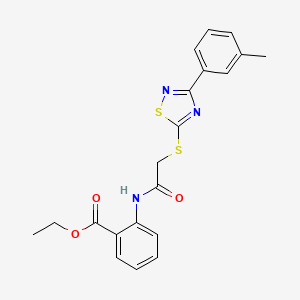
![3-(4-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2987783.png)
![1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2987785.png)
